3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Overview
Description
“3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide” is a compound that has been studied for its potential use in the synthesis of pharmaceuticals . It is an important chiral building block for a series of pharmaceuticals . The compound is also known as "(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid" .
Synthesis Analysis
The synthesis of this compound has been achieved through the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Molecular Structure Analysis
The molecular formula of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide” is C4H5F3O3 . The structure includes a carboxamido substituent attached to a benzene ring .Chemical Reactions Analysis
The amidase from Burkholderia phytofirmans ZJB-15079 acts on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, resulting in the formation of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This reaction is enantioselective .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . The compound is hygroscopic and heat sensitive .Scientific Research Applications
Enantioselective Hydrolysis and Biocatalysis
Enantioselective Hydrolysis : Microorganisms such as Shinella sp. R-6 and Arthrobacter sp. S-2 have been used for the enantioselective hydrolysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide. These microorganisms can grow in mediums containing this compound as the sole nitrogen source, exhibiting either R-selective or S-selective hydrolysis activity. This process is important for preparing enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a key component in pharmaceuticals (Fuhshuku et al., 2014); (Fuhshuku et al., 2015).
Cobalt-Dependent Amidase for Synthesis : Burkholderia phytofirmans ZJB-15079, a bacterium with degrading ability for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, has been identified. An amidase from this bacterium showed potential in the biocatalytic synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an important chiral building block. This amidase, being cobalt-dependent and thermostable, is significant for efficient synthesis (Wu et al., 2017).
Substrate Specificity and Chemical Synthesis
Substrate Specificity in Amidases : The heat-stable stereospecific amidase from Klebsiella oxytoca has been studied for its substrate specificity, including its ability to accept 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This research provides insights into new synthetic routes for related chemical compounds (Shaw & Naughton, 2004).
Facile Chemical Synthesis : Novel synthetic methods have been developed for dimethylated trifluoroatrolactamide derivatives from α-hydroxyacetamide, showing moderate antifungal activity. This research highlights the potential of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide derivatives in antifungal applications (Yang et al., 2017).
Pharmaceutical Applications
- Inhibition of Pyruvate Dehydrogenase Kinase : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). This research suggests the potential of derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide in ameliorating conditions related to inappropriate blood lactate elevation (Bebernitz et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQKNKGXMVJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550277 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
CAS RN |
114645-34-0 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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